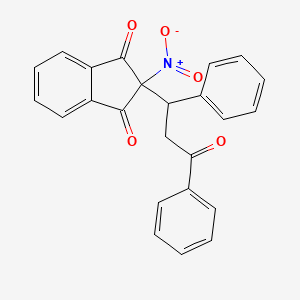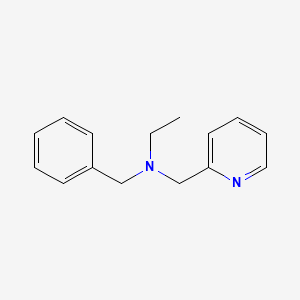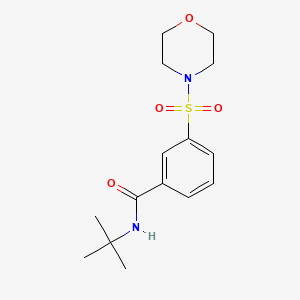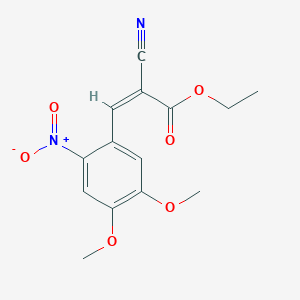![molecular formula C22H14N2O4S B5217174 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone, also known as MSK-1, is a synthetic compound that has been developed for its potential therapeutic applications in cancer treatment. MSK-1 belongs to the class of quinone derivatives and has been shown to exhibit potent anti-cancer activity in preclinical studies.
作用機序
The mechanism of action of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone involves the generation of reactive oxygen species (ROS) and the inhibition of the thioredoxin system. ROS are highly reactive molecules that can damage cellular components, including DNA and proteins. Cancer cells are more susceptible to ROS-induced damage due to their higher metabolic rate and increased oxidative stress. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone induces the production of ROS in cancer cells, leading to oxidative damage and ultimately cell death.
Biochemical and Physiological Effects:
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been shown to affect several biochemical and physiological pathways in cancer cells. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone inhibits the activity of the thioredoxin system, which is involved in regulating cellular redox balance. The inhibition of the thioredoxin system by 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone leads to an increase in ROS levels and oxidative stress, ultimately resulting in cancer cell death. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to affect the expression of several genes involved in cancer cell proliferation and apoptosis.
実験室実験の利点と制限
One of the advantages of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone is its potent anti-cancer activity against a wide range of cancer cell lines. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to induce apoptosis in cancer cells, which is a desirable characteristic for cancer treatment. However, one of the limitations of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to minimize its toxicity.
将来の方向性
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer therapeutic. Future studies could focus on optimizing the synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to improve yield and purity. Additionally, studies could investigate the optimal dosage and delivery method for 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to minimize toxicity to normal cells. Further studies could also investigate the potential of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone in combination with other cancer therapeutics to enhance its anti-cancer activity.
合成法
The synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone involves the reaction of 2-methylbenzimidazole with anthraquinone-2-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone. The synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been reported in several research articles, and the procedure has been optimized for high yield and purity.
科学的研究の応用
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been extensively studied for its anti-cancer properties. Several preclinical studies have shown that 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.
特性
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S/c1-13-23-19-8-4-5-9-20(19)24(13)29(27,28)14-10-11-17-18(12-14)22(26)16-7-3-2-6-15(16)21(17)25/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFMOGYNIUPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione](/img/structure/B5217096.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)
![N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide](/img/structure/B5217109.png)





![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217162.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B5217168.png)

![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)